3,5-Difluoro-4-isobutoxybenzaldehyde
Overview
Description
“3,5-Difluoro-4-isobutoxybenzaldehyde” is a chemical compound with the CAS Number: 1443343-76-7 . It has a molecular weight of 214.21 and its IUPAC name is 3,5-difluoro-4-isobutoxybenzaldehyde . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “3,5-Difluoro-4-isobutoxybenzaldehyde” is 1S/C11H12F2O2/c1-7(2)6-15-11-9(12)3-8(5-14)4-10(11)13/h3-5,7H,6H2,1-2H3 . This indicates the molecular structure of the compound.
Scientific Research Applications
Anticancer Activity
3,5-Difluoro-4-isobutoxybenzaldehyde has been utilized in the synthesis of fluorinated analogues of combretastatins. These compounds demonstrate significant in vitro anticancer properties, retaining the potent cell growth inhibitory capabilities of their non-fluorinated counterparts (Lawrence et al., 2003).
Chromatographic Analysis
This compound plays a role in chromatographic studies. For instance, its analogs, such as chlorinated 4-hydroxybenzaldehydes, have been separated using capillary columns, providing valuable data for analytical chemistry applications (Korhonen & Knuutinen, 1984).
Electrocatalytic Activity
The related dihydroxybenzaldehyde isomers have been studied for their electrocatalytic activity, particularly in the oxidation of NADH, which is crucial for the development of biosensors based on enzymatic activities (Pariente et al., 1996).
Solubility Studies
Analogs like 3,5-dibromo-4-hydroxybenzaldehyde have been investigated for their solubility in various solvents, contributing to a better understanding of solvent effects and solute-solvent interactions (Zhu et al., 2020).
Emission Spectroscopy
The emission spectra of vapors of similar compounds, such as 3,4- and 3,5-difluorobenzaldehyde, have been measured, providing insights into their photophysical properties and their potential applications in optical materials (Itoh, 2009).
Synthesis of Novel Compounds
Related benzaldehyde derivatives have been used in the synthesis of various novel compounds, which can have applications in different fields like medicinal chemistry and materials science (Yüksek et al., 2005).
Matrix-Isolation Infrared Spectroscopy
Difluorobenzaldehydes, including compounds similar to 3,5-Difluoro-4-isobutoxybenzaldehyde, have been studied using matrix-isolation infrared spectroscopy. This research aids in understanding their structural and spectral properties (Itoh et al., 2011).
Oxidation Processes
In organic synthesis, compounds like 3,4-Methylenedioxybenzaldehyde have been investigated for their role in oxidation processes, contributing to advancements in synthetic methodologies (Borzatta et al., 2009).
properties
IUPAC Name |
3,5-difluoro-4-(2-methylpropoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-7(2)6-15-11-9(12)3-8(5-14)4-10(11)13/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNGDQLLCIMUPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-isobutoxybenzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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